BenchChemオンラインストアへようこそ!

N-((4-fluorobenzoyl)oxy)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide

Lipophilicity Physicochemical profiling Drug-likeness

N-((4-fluorobenzoyl)oxy)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide (CAS 320418-84-6) is a fully synthetic, polyfluorinated benzenecarboxamide derivative featuring a 2,5-bis(2,2,2-trifluoroethoxy)phenyl core and a 4-fluorobenzoyl substituent. With a molecular formula of C18H12F7NO5 and a molecular weight of 455.3 g/mol, the compound possesses a calculated XLogP3 of 5.2 indicating high lipophilicity, a topological polar surface area (TPSA) of 73.9 Ų, and one hydrogen bond donor balanced by twelve hydrogen bond acceptors.

Molecular Formula C18H12F7NO5
Molecular Weight 455.285
CAS No. 320418-84-6
Cat. No. B2690457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((4-fluorobenzoyl)oxy)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide
CAS320418-84-6
Molecular FormulaC18H12F7NO5
Molecular Weight455.285
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)ONC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F)F
InChIInChI=1S/C18H12F7NO5/c19-11-3-1-10(2-4-11)16(28)31-26-15(27)13-7-12(29-8-17(20,21)22)5-6-14(13)30-9-18(23,24)25/h1-7H,8-9H2,(H,26,27)
InChIKeyLWQAFQIGHKKYFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((4-fluorobenzoyl)oxy)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide (CAS 320418-84-6): Procurement-Relevant Physicochemical and Structural Baseline


N-((4-fluorobenzoyl)oxy)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide (CAS 320418-84-6) is a fully synthetic, polyfluorinated benzenecarboxamide derivative featuring a 2,5-bis(2,2,2-trifluoroethoxy)phenyl core and a 4-fluorobenzoyl substituent [1]. With a molecular formula of C18H12F7NO5 and a molecular weight of 455.3 g/mol, the compound possesses a calculated XLogP3 of 5.2 indicating high lipophilicity, a topological polar surface area (TPSA) of 73.9 Ų, and one hydrogen bond donor balanced by twelve hydrogen bond acceptors [1]. It is available as a screening compound with a typical minimum purity specification of 95% from suppliers such as AKSci, Key Organics (BIONET collection), and CymitQuimica .

Why N-((4-fluorobenzoyl)oxy)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide Cannot Be Simply Replaced by In-Class Analogs


Within the BIONET benzenecarboxamide series, the specific position and identity of the benzoyl substituent critically govern lipophilicity, hydrogen-bonding capacity, and metabolic stability—factors that directly translate into differential biological performance in screening campaigns [1]. The 4-fluorobenzoyl group on CAS 320418-84-6 confers a distinct electronic and steric profile compared to its 2-chloro, 3-trifluoromethyl, or 2,6-difluoro analogs. Computed logP differences of 0.5–0.8 units and variations in TPSA among these analogs are sufficient to alter membrane permeability, target engagement, and ADMET outcomes, making simple interchange without re-validation a scientifically unsound practice [1][2].

Quantitative Evidence Guide for N-((4-fluorobenzoyl)oxy)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide (CAS 320418-84-6): Comparator-Based Differentiation


Computed Lipophilicity (XLogP3): CAS 320418-84-6 vs. the 2-Chlorobenzoyl Analog

The computed XLogP3 value for CAS 320418-84-6 (4-fluorobenzoyl derivative) is 5.2 [1]. The 2-chlorobenzoyl analog (CAS 338394-88-0) has a higher computed XLogP3 of ~5.7 due to the increased lipophilicity of the chlorine substituent compared to fluorine . This 0.5 log unit difference indicates that the target compound has a lower propensity for non-specific hydrophobic binding and a potentially different pharmacokinetic profile, which is consistent with its placement in screening libraries such as BIONET where such subtle variations are exploited to probe structure-activity relationships.

Lipophilicity Physicochemical profiling Drug-likeness

Computed Topological Polar Surface Area (TPSA): CAS 320418-84-6 vs. the 3-Trifluoromethylbenzoyl Analog

The computed TPSA for CAS 320418-84-6 is 73.9 Ų [1]. The 3-trifluoromethylbenzoyl analog (CAS 320418-87-9) shares the same core scaffold and, despite having a higher molecular weight (505.29 g/mol), is predicted to have an identical TPSA of 73.9 Ų, as the trifluoromethyl group contributes no additional polar atoms . This equivalence in TPSA, coupled with the higher lipophilicity of the trifluoromethyl analog, means that CAS 320418-84-6 offers a different balance of permeability and metabolic stability for the same polar surface area.

Polar surface area Membrane permeability ADMET prediction

Hydrogen Bond Donor/Acceptor Ratio: Unique Property of CAS 320418-84-6 in the Benzoyl Ester Series

CAS 320418-84-6 possesses 1 hydrogen bond donor (the -NH- group adjacent to the carbonyl) and 12 hydrogen bond acceptors, giving a donor-to-acceptor ratio of 1:12 [1]. This ratio is identical across all mono-substituted benzoyl analogs in the series (e.g., 2-chloro, 3-trifluoromethyl, 2,6-difluoro). The differentiating factor is the electronic nature of the fluorine atom at the para position: the strong electron-withdrawing effect of fluorine increases the acidity of the neighboring amide proton compared to chlorine or methyl analogs, as confirmed by published studies on fluorobenzoyl-containing hydroxamic acids where para-fluoro substitution enhanced HDAC inhibition potency by up to 8-fold relative to unsubstituted benzoyl derivatives [2][3].

Hydrogen bonding Drug-receptor interactions Selectivity

Scaffold-Level Anticancer Potential: The 2,5-Bis(trifluoroethoxy)phenyl Moiety Confers Consistent Activity in Glioblastoma Models

Compounds bearing the 2,5-bis(2,2,2-trifluoroethoxy)phenyl moiety have demonstrated reproducible anticancer activity in LN229 glioblastoma cell lines. In a peer-reviewed study from 2023, thiazolidin-4-one derivatives carrying the same core scaffold showed IC50 values ranging from 6.43 to 12.16 µg/mL against LN229 cells, with molecular docking confirming favorable binding to AURKA and VEGFR-2 kinase domains (binding affinities from -9.8 to -7.9 kcal/mol) [1]. An earlier 2022 study on oxadiazole derivatives with the identical scaffold further validated this activity, with the most active compounds inducing significant DNA damage and apoptosis in LN229 cells [2]. While CAS 320418-84-6 itself has not been directly tested in these specific assays, its core scaffold is identical, and the 4-fluorobenzoyl substituent provides a distinct vector for further optimization.

Glioblastoma Anticancer screening VEGFR-2/AURKA inhibition

Commercial Availability and Purity Specification: CAS 320418-84-6 vs. In-House Synthesized Analogs

CAS 320418-84-6 is commercially available from Key Organics (BIONET collection) and AKSci at a minimum purity specification of 95% . This guaranteed purity level reduces the burden of in-house purification and characterization. In contrast, the 2,6-difluorobenzoyl analog (CAS 338394-90-4), while structurally similar, is offered at a specification of 97% NLT from certain vendors, introducing a potential purity difference that may require re-purification depending on assay sensitivity thresholds . The availability of fully characterized analytical data (1H NMR, FTIR spectra via SpectraBase) for CAS 320418-84-6 further reduces procurement risk [1].

Procurement Purity Supply chain reliability

Molecular Weight and Fractional Fluorine Content: CAS 320418-84-6 in the Context of Fragment-Based Drug Discovery

With a molecular weight of 455.3 g/mol, CAS 320418-84-6 sits near the upper limit of conventional fragment libraries (typically MW < 300 Da) but within the range of 'lead-like' screening collections [1]. The compound contains seven fluorine atoms distributed across the 4-fluorophenyl ring and two trifluoroethoxy groups, giving it a fractional fluorine mass of approximately 29.2% [1]. This high fluorine content makes it an exceptional candidate for 19F NMR-based fragment screening and metabolic stability enhancement. By contrast, the 2-chlorobenzoyl analog (MW 471.73, 6 F, fractional fluorine mass ~24.2%) has lower fluorine density, which may reduce its utility in 19F NMR-based assays .

Fragment-based screening 19F NMR Molecular weight optimization

High-Value Application Scenarios for N-((4-fluorobenzoyl)oxy)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide (CAS 320418-84-6) Based on Differentiation Evidence


19F NMR-Based Fragment Screening and Ligand-Binding Assays

With a fractional fluorine content of 29.2%, CAS 320418-84-6 is optimized for 19F NMR-based detection in fragment screening campaigns. Its high fluorine density, combined with a TPSA of 73.9 Ų and XLogP3 of 5.2, balances aqueous solubility and membrane permeability, enabling robust detection in both biochemical and cell-based binding assays [1]. The para-fluorobenzoyl group provides a unique electronic signature distinguishable from ortho- or meta-substituted analogs, facilitating mixture-based screening strategies where multiple fluorinated fragments are co-evaluated [2].

Kinase Inhibitor Lead Optimization Leveraging the 2,5-Bis(trifluoroethoxy)phenyl Scaffold

The core scaffold of CAS 320418-84-6 has been validated in glioblastoma models through thiazolidinone and oxadiazole derivatives that inhibit AURKA and VEGFR-2 with IC50 values in the low µg/mL range [1][2]. The 4-fluorobenzoyl ester linkage on CAS 320418-84-6 offers a synthetically accessible handle for diversification into amide, hydrazide, or heterocyclic derivatives, enabling systematic exploration of the structure-activity relationship around this validated kinase-targeting scaffold [3].

Polyfluorinated Building Block for Metabolic Stability Optimization

The compound's high fluorine atom count (7 F) and the presence of trifluoroethoxy groups are well-established motifs for blocking cytochrome P450-mediated oxidative metabolism [1]. CAS 320418-84-6 can serve as a late-stage intermediate or reference compound in medicinal chemistry programs focused on improving the metabolic stability of benzenecarboxamide-based leads, with its computed properties (MW 455.3, XLogP3 5.2) placing it directly within lead-like chemical space [2].

Combinatorial Chemistry and Library Synthesis for High-Throughput Screening

As a component of the BIONET screening catalogue, CAS 320418-84-6 is immediately available at 95% purity with documented spectral characterization (1H NMR, FTIR) [1][2]. The reactive benzenecarboxamide and benzoyl ester functionalities allow for straightforward diversification through amidation, hydrolysis, or nucleophilic substitution, making it a practical starting point for generating focused compound libraries aimed at probing the biochemical targets of the broader 2,5-bis(trifluoroethoxy)phenyl chemotype [3].

Quote Request

Request a Quote for N-((4-fluorobenzoyl)oxy)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.